1-(2-Methoxy-6-methylphenyl)ethanone

Description

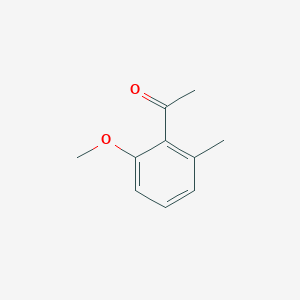

1-(2-Methoxy-6-methylphenyl)ethanone (CAS: 6161-64-4) is an aromatic ketone featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position, with an acetyl (-COCH₃) moiety at the benzylic position. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its unique substitution pattern, which influences its electronic, steric, and physicochemical properties .

Properties

IUPAC Name |

1-(2-methoxy-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOFWOOVCLIIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423899 | |

| Record name | 2-Methoxy-6-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-64-4 | |

| Record name | 2-Methoxy-6-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-6-methylbenzene (also known as o-cresol) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-Methoxy-6-methylphenyl)ethanol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: 2-Methoxy-6-methylbenzoic acid.

Reduction: 1-(2-Methoxy-6-methylphenyl)ethanol.

Substitution: Various halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methoxy-6-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity, solubility, and reactivity of aromatic ethanones are highly dependent on the nature and position of substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Positional Isomerism: 1-(2-Methoxy-5-methylphenyl)ethanone (2-OCH₃, 5-CH₃) shares the same molecular formula as the target compound but differs in methyl group placement. 1-(2-Hydroxy-6-methoxyphenyl)ethanone (2-OH, 6-OCH₃) replaces the methyl group with a hydroxyl, increasing polarity and enabling hydrogen bonding, which enhances α-glucosidase inhibitory activity compared to the target compound .

Biological Activity: Hydroxyl groups significantly enhance bioactivity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀: −0.87 kcal/mol binding energy) shows stronger α-glucosidase inhibition than non-hydroxylated analogues due to additional hydrogen bonds with enzyme active sites . The target compound’s lack of hydroxyl groups likely reduces its enzyme affinity but improves metabolic stability and membrane permeability .

Synthetic Accessibility :

Physicochemical Properties

- Lipophilicity: The target compound’s logP (~2.1) is higher than hydroxylated analogues (e.g., 1-(2-hydroxy-6-methoxyphenyl)ethanone, logP ~1.5), favoring better absorption in biological systems .

- Thermal Stability : Methoxy and methyl groups enhance thermal stability compared to hydroxylated variants, making the target compound suitable for high-temperature reactions .

Biological Activity

1-(2-Methoxy-6-methylphenyl)ethanone, also known as 2-methoxy-6-methylacetophenone, is an organic compound with the molecular formula C10H12O2. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethanone group. Its structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator of metabolic pathways. The presence of both methoxy and methyl groups enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.

- The compound showed lower cytotoxicity towards human cell lines compared to standard antibiotics, suggesting a favorable safety profile.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated:

- Cytotoxic effects on multiple cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer).

- IC50 values were reported above 100 µM, indicating moderate potency but low toxicity to normal cells.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models:

- Studies suggest it may inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses.

- Its mechanism may involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation :

- Cytotoxicity Studies :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methylphenyl)ethanone | Lacks methoxy group | Moderate antimicrobial activity |

| 1-(2-Hydroxy-6-methoxyphenyl)ethanone | Contains hydroxy group | Higher antioxidant activity |

| 1-(2-Methoxyphenyl)ethanone | Lacks methyl group | Lower cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.